N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE
Description
N-[2-Methoxy-2-(2-Methylphenyl)ethyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQLMQDOESAGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sulfonyl Chlorination
The synthesis of pyridine-3-sulfonyl chloride, a pivotal intermediate, predominantly follows a diazotization strategy. As detailed in CN112830892A, 3-aminopyridine undergoes diazotization with sodium nitrite and hydrofluoric acid-boron trifluoride (HF-BF₃) to form a fluoboric acid diazonium salt. Subsequent sulfonyl chlorination with sulfur dioxide and chlorine gas yields pyridine-3-sulfonyl chloride (Scheme 1). This method avoids the use of hazardous chlorosulfonic acid or phosphorus trichloride, which are associated with safety risks and byproduct formation in alternative routes.
Reaction Conditions:
Comparative Analysis of Sulfonyl Chloride Synthesis
Traditional methods, such as direct chlorination of pyridine-3-sulfonic acid with PCl₃, suffer from positional isomerism (2- or 4-sulfonic acid byproducts) and require rigorous purification. In contrast, the diazotization route minimizes isomer formation, achieving >98% regioselectivity for the 3-position, as confirmed by HPLC.
Synthesis of N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Pyridine-3-Sulfonamide
Coupling of Pyridine-3-Sulfonyl Chloride with Substituted Ethylamine
The target compound is synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride and 2-methoxy-2-(2-methylphenyl)ethylamine. This reaction typically employs a two-phase system with an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium carbonate).
Procedure:
- Reagent Ratios:
- Pyridine-3-sulfonyl chloride (1.0 equiv), 2-methoxy-2-(2-methylphenyl)ethylamine (1.1 equiv).
- Base: Na₂CO₃ (2.0 equiv) in H₂O.
- Conditions:
- Temperature: 0–25°C.
- Reaction Time: 2–4 hours.
- Workup:
Yield and Purity:
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency. Polyethylene glycol (PEG-400) has emerged as a green solvent alternative, enabling heterogeneous reaction conditions and facile base separation. Trials with triethylamine (Et₃N) in tetrahydrofuran (THF) demonstrated enhanced reaction rates but necessitated additional purification steps to remove residual amines.
Comparative Data:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Na₂CO₃ | 78 | 98.7 |
| THF | Et₃N | 85 | 97.2 |
| PEG-400 | K₂CO₃ | 76 | 99.1 |
Advanced Purification and Analytical Characterization
Chromatographic Techniques
Crude sulfonamide products often contain unreacted starting materials or positional isomers. Column chromatography using silica gel (hexane/ethyl acetate, 3:1) effectively isolates the desired compound, as evidenced by thin-layer chromatography (TLC) monitoring.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆):
- δ 7.72–7.76 (m, 2H, pyridine-H),
- δ 7.62–7.68 (m, 1H, aromatic-H),
- δ 4.73–4.87 (m, 2H, OCH₂),
- δ 2.12 (s, 3H, CH₃),
- δ 1.48–1.50 (m, 3H, CH₂CH₃).
HPLC Retention Time: 8.2 minutes (C18 column, acetonitrile/H₂O = 70:30).
Industrial-Scale Considerations
Waste Management
The diazotization route generates minimal waste compared to traditional chlorosulfonation, aligning with green chemistry principles. Recycling PEG-400 reduces solvent consumption by 40% in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acids or thiols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit significant biological activity, particularly as an enzyme inhibitor.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors for various enzymes involved in disease mechanisms. For instance, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrases, which play crucial roles in physiological processes and are implicated in conditions like glaucoma and epilepsy .
The biological activity of this compound has been explored in several studies focusing on its efficacy against specific targets.
Antimicrobial Properties
Compounds with sulfonamide groups have historically been utilized for their antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis . This mechanism positions this compound as a candidate for further research in antibiotic development.
Neuropharmacological Effects
There is emerging evidence suggesting that pyridine derivatives can affect neurotransmitter systems. For instance, compounds similar to this compound have been evaluated for their effects on serotonin receptors, which are vital in treating mood disorders .
Case Studies and Experimental Findings
Several case studies provide insights into the practical applications of this compound and its derivatives.
In Vitro Studies
In vitro studies have demonstrated that certain sulfonamide derivatives exhibit selective inhibition of specific enzymes like acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease . The efficacy of these compounds was assessed using various assays to determine their IC50 values, indicating their potency as enzyme inhibitors.
Toxicity Assessments
Toxicity evaluations are crucial for assessing the safety profile of new compounds. Research involving this compound has included cytotoxicity assays on cell lines to establish safe dosage ranges and potential side effects . These studies typically utilize MTT assays to measure cell viability post-exposure to various concentrations of the compound.
Summary of Findings
The applications of this compound highlight its potential in medicinal chemistry as a versatile compound with multiple therapeutic avenues:
| Application | Details |
|---|---|
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase and other enzymes |
| Antimicrobial Properties | May inhibit bacterial growth via dihydropteroate synthase |
| Neuropharmacological Effects | Possible interaction with serotonin receptors |
| In Vitro Efficacy | Demonstrated selective inhibition of AChE |
| Toxicity Assessments | Evaluated for cytotoxicity on various cell lines |
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy-o-tolyl ethyl side chain may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, particularly in their sulfonamide or heterocyclic frameworks:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Impact :
- The target compound’s 2-methylphenyl group enhances aromatic interactions in binding pockets, whereas analogs with trifluoroethoxy groups (e.g., ) may improve metabolic stability but reduce solubility.
- The thioether linkage in compound could increase flexibility but may also introduce susceptibility to oxidative degradation compared to the sulfonamide group in the target molecule.
Molecular Weight and Bioavailability :
- The target compound (318 g/mol) has a lower molecular weight than naphthalene-sulfonamide analogs (e.g., 618 g/mol in ), suggesting better oral bioavailability.
Heterocyclic Core Variations :
Hypothesized Pharmacological Profiles
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- Enzymatic Inhibition : Sulfonamides are classic inhibitors of carbonic anhydrase. The target compound’s pyridine ring may enhance binding to zinc-containing active sites, similar to acetazolamide derivatives .
- Anticancer Potential: Compounds with isoxazole-thioether motifs (e.g., ) show kinase inhibitory activity, suggesting the target molecule could be optimized for similar pathways.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound has the following chemical characteristics:
- Chemical Formula : C15H17N1O3S
- Molecular Weight : 293.37 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
This structure suggests a potential for diverse pharmacological interactions due to the presence of both pyridine and sulfonamide functional groups.
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Receptor Modulation : The compound may act as a selective antagonist for certain receptors, similar to other pyridine derivatives which have shown antagonistic properties towards orexin receptors, influencing sleep-wake cycles and appetite regulation .
- Anti-inflammatory Effects : Compounds with similar sulfonamide structures have demonstrated anti-inflammatory properties by inhibiting key signaling pathways such as NF-kB, which is crucial in inflammatory responses .
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that modifications in the pyridine ring can lead to increased cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Experimental Data
A review of recent studies highlights several critical findings regarding the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of pyridine sulfonamides exhibit significant cytotoxic effects against glioblastoma cells, with IC50 values indicating effective concentrations below 10 µM for certain derivatives .
- Receptor Binding Affinity : Research indicates that similar compounds exhibit high binding affinity for orexin receptors (IC50 values around 7.9 nM), suggesting that this compound may also possess similar receptor interaction profiles .
- Anti-inflammatory Activity : Compounds with related structures have shown dose-dependent inhibition of LPS-induced NF-kB/AP-1 reporter activity, indicating potential use in treating inflammatory conditions .
Data Table
The following table summarizes key findings from various studies on related compounds:
Q & A
Q. What approaches reconcile divergent spectroscopic data for structural assignments?
- Methodological Answer: X-ray crystallography provides unambiguous stereochemical confirmation. Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) resolve conformational ambiguities in solution .
Methodological Tables
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Sulfonylation Yield | Use anhydrous DCM, 0°C, 1.2 eq. sulfonyl chloride | |
| Purity Threshold for Assays | ≥95% by HPLC (UV 254 nm) | |
| Stability in Solution | Degradation <5% over 24h at pH 7.4, 25°C |
| Computational Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling for regioselectivity | |
| AutoDock Vina | Binding affinity prediction for SAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
